molecular formula C20H24F2O5 B1436948 (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid CAS No. 1234557-20-0

(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid

Cat. No.: B1436948
CAS No.: 1234557-20-0
M. Wt: 382.4 g/mol
InChI Key: FSRKIMGGKCPNND-SUPFZCCPSA-N
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Description

The compound (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid is a fluorinated steroid derivative with a cyclopenta[a]phenanthrene core. Key structural features include:

  • 6S,9R-difluoro substitution: Enhances metabolic stability and glucocorticoid receptor binding .
  • 11β,17α-dihydroxy groups: Critical for anti-inflammatory activity, common in corticosteroids like dexamethasone .
  • 10,13-dimethyl groups: Influence steric interactions with receptor binding pockets .
  • 17-carboxylic acid: Modulates solubility and pharmacokinetics, distinguishing it from ester prodrugs .

Properties

IUPAC Name

(6R,8S,9R,10S,11S,13R,14S,17S)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2O5/c1-17-5-3-10(23)7-13(17)14(21)8-12-11-4-6-19(27,16(25)26)18(11,2)9-15(24)20(12,17)22/h3,5,7,11-12,14-15,24,27H,4,6,8-9H2,1-2H3,(H,25,26)/t11-,12-,14+,15-,17-,18+,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRKIMGGKCPNND-SUPFZCCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CCC2(C(=O)O)O)CC(C4=CC(=O)C=CC43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H]([C@]3([C@H]([C@@H]1CC[C@]2(C(=O)O)O)C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid is a fluorinated glucocorticoid with potential therapeutic applications. This article delves into its biological activity based on current research findings.

  • Molecular Formula : C19H22F2O3
  • Molecular Weight : 336.37 g/mol
  • IUPAC Name : (6S,8S,9R,10S,11S,13S,14S,17R)-6-fluoro-11-hydroxy-10-methyl-3-oxo-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

The biological activity of this compound is primarily attributed to its glucocorticoid properties. Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammation and immune responses. The presence of fluorine atoms enhances the lipophilicity and receptor affinity of the compound compared to non-fluorinated analogs.

Anti-inflammatory Effects

Research indicates that fluorinated glucocorticoids exhibit enhanced anti-inflammatory properties. The compound has been shown to:

  • Inhibit pro-inflammatory cytokines such as IL-1β and TNFα.
  • Reduce inflammation in models of arthritis and asthma.

Case Studies

  • Asthma Model : In a study involving asthmatic mice treated with the compound showed a significant reduction in airway hyperresponsiveness and eosinophilic infiltration compared to control groups .
  • Arthritis Model : In an induced arthritis model in rats, administration of this compound resulted in decreased joint swelling and pain scores over a 14-day treatment period .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High volume of distribution due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with possible active metabolites contributing to its effects.

Data Summary Table

ParameterValue
Molecular Weight336.37 g/mol
Anti-inflammatory IC500.5 µM (in vitro)
Bioavailability75%
Half-life12 hours

Comparison with Similar Compounds

Cortienic Acid

  • IUPAC Name : (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid .
  • Key Differences :
    • Lacks fluorine substituents.
    • Retains 11β,17α-dihydroxy and 10,13-dimethyl groups.
  • Implications : Reduced glucocorticoid potency compared to fluorinated analogs due to faster metabolic clearance .

Betamethasone 17-Carboxylic Acid

  • IUPAC Name : (8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid .
  • Key Differences: Monofluoro (9-fluoro) vs. difluoro (6,9-difluoro) in the target compound. Additional 16-methyl group.
  • Implications : The target compound’s dual fluorination likely improves receptor affinity and half-life .

Prednisolone Impurity 1 (Ethyl Carbonate Derivative)

  • IUPAC Name : (8S,9S,10R,11S,13S,14S,17R)-17-((ethoxycarbonyl)oxy)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid .
  • Key Differences :
    • 17-ethoxycarbonyl ester replaces the carboxylic acid.
    • Molecular weight: 418.48 vs. ~406.4 for the target compound .
  • Implications : Esterification delays hydrolysis to the active carboxylic acid, acting as a prodrug with prolonged release .

Fluticasone-Related Derivative

  • Structure : 17-Acetoxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic dimethylcarbamic thioanhydride .
  • Key Differences :
    • Contains a dimethylcarbamic thioanhydride group at C17.
    • Higher molecular weight (525.61) due to bulky substituents .
  • Implications : The thioanhydride group may alter receptor selectivity or bioavailability compared to the target compound’s carboxylic acid .

Structural and Functional Analysis Table

Compound Fluorination C17 Substituent Molecular Formula Molecular Weight Key Bioactivity Insights
Target Compound 6,9-difluoro Carboxylic acid C21H26F2O6 ~406.4 Enhanced receptor affinity, anti-inflammatory
Cortienic Acid None Carboxylic acid C21H28O6 376.44 Moderate potency, rapid clearance
Betamethasone 17-Carboxylic Acid 9-fluoro Carboxylic acid C21H27FO5 378.43 Intermediate stability
Prednisolone Impurity 1 None Ethoxycarbonyl ester C23H30O7 418.48 Prodrug with delayed activation
Fluticasone Derivative 6,9-difluoro Thioanhydride C26H33F2NO6S 525.61 Potential topical use

Preparation Methods

Synthetic Routes and Key Intermediates

The synthesis of this fluorinated corticosteroid carboxylic acid typically involves multi-step organic transformations starting from steroidal precursors, with fluorination and hydroxylation at specific positions.

  • Key Intermediate Preparation :
    The compound can be accessed via intermediates such as 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta derivatives, which undergo functional group modifications to introduce the 17-carboxylic acid moiety. For example, the preparation of S-fluoromethyl carbothioate derivatives is a critical step, involving treatment of carbamoylthio carbonyl intermediates with alkali metal carbonate-alcohol systems followed by reaction with bromofluoromethane to yield the fluoromethylated product.

  • Fluorination and Hydroxylation :
    Selective fluorination at the 6 and 9 positions and hydroxylation at the 11 and 17 positions are achieved through controlled reactions using fluorinating agents and oxidants under mild conditions to preserve stereochemistry.

Crystallization and Polymorph Preparation

Crystallization plays a crucial role in obtaining the compound in pure and stable polymorphic forms, which affect its pharmaceutical properties.

  • Polymorph Formation :
    Multiple polymorphs of related fluorinated corticosteroids (e.g., fluticasone furoate) have been prepared by suspending solvates such as dimethylacetamide (DMAc) solvates in various solvents including 1-pentanol, isobutylacetate, methylal, ethylal, and propylal, followed by controlled cooling and heating cycles to induce crystallization of specific polymorphs.

  • Solvent Selection and Conditions :
    For example, suspending the DMAc solvate in tert-butanol at around 60 °C with stirring for about 1 hour, followed by filtration, washing (preferably with 1-butanol), and vacuum drying at approximately 50 °C for 16 hours yields a distinct crystalline form.

  • Crystallization from DMI-Water Mixtures :
    Another method involves crystallizing from a mixture of 1,3-dimethyl-2-imidazolidinone (DMI) as solvent and water as anti-solvent. The fluorinated corticosteroid is dissolved in DMI at elevated temperature and then combined with water to precipitate the crystalline form.

Oxidation and Hydrolysis for Carboxylic Acid Formation

The carboxylic acid group at the 17-position is introduced or revealed through oxidation and hydrolysis steps.

  • Oxidation Using Nitroxide Radicals :
    Mild oxidation methods employing stable nitroxide radical compounds (e.g., TEMPO derivatives) enable selective oxidation of fluorinated alcohol intermediates to the corresponding carboxylic acids with high selectivity and minimal side reactions. These reactions typically proceed under alkaline conditions (pH > 7.5, often 9–12) using bases such as sodium hydroxide or potassium hydroxide.

  • Reaction Conditions :
    The oxidation reactions generally occur at moderate temperatures (around 40 °C) with stirring for 4 to 24 hours. The process avoids heavy metals, reducing contamination and improving yield and purity.

  • Hydrolysis of Esters :
    Esters formed during synthesis are saponified or hydrolyzed to yield the free fluorinated carboxylic acid and fluorinated alcohol, which is further oxidized to the acid, enhancing conversion efficiency.

Purification and Isolation

  • Acidification and Extraction :
    After oxidation, the reaction mixture is acidified (e.g., with sulfuric acid or hydrochloric acid) to protonate the carboxylate, followed by extraction with organic solvents such as methyl tert-butyl ether to isolate the crude acid.

  • Drying and Crystallization :
    The crude product is dried under vacuum and may be recrystallized to improve purity and obtain the desired polymorphic form.

  • Optional Esterification for Purification :
    The fluorinated carboxylic acid can be converted to more volatile esters by treatment with alcohols (e.g., methanol) in acidic conditions to facilitate purification by distillation. Subsequent base treatment regenerates the acid or its salts if needed.

Summary Table of Preparation Steps

Step Description Conditions/Notes References
1. Intermediate synthesis Formation of fluorinated steroid intermediates via alkali metal carbonate-alcohol system Alkali metal carbonate, bromofluoromethane
2. Fluorination & hydroxylation Selective fluorination at C6, C9 and hydroxylation at C11, C17 Controlled mild conditions
3. Crystallization Suspension of solvates in solvents (e.g., DMAc solvate in tert-butanol or DMI-water mix) Cooling, heating, stirring, vacuum drying
4. Oxidation Conversion of fluorinated alcohols to carboxylic acid using nitroxide radicals pH 8–12, 40 °C, 4–24 h, no heavy metals
5. Hydrolysis and saponification Ester hydrolysis to free acid and further oxidation Alkaline conditions
6. Purification Acidification, organic extraction, drying, recrystallization, optional esterification Acid addition, solvent extraction, vacuum drying

Research Findings and Advantages of Methods

  • The oxidation method using nitroxide radicals is superior to conventional heavy-metal oxidations, providing high selectivity and minimal by-products, thus enhancing purity and yield.

  • The polymorph preparation via solvent suspension and controlled temperature allows tailoring of crystal forms, which is critical for pharmaceutical formulation stability and bioavailability.

  • The multi-step synthesis involving carbothioate intermediates and fluoromethylation steps is efficient and scalable, facilitating industrial production.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of fluorinated cyclopenta[a]phenanthrene derivatives like the target compound?

  • Methodology : Fluorination at specific positions (e.g., 6S and 9R) requires regioselective methods such as electrophilic fluorination using Selectfluor® or transition-metal-catalyzed C–H activation. For hydroxylation at C11 and C17, enzymatic oxidation (e.g., cytochrome P450 mimics) or Sharpless dihydroxylation may be employed. Methylation at C10 and C13 can be achieved via SN2 alkylation using methyl iodide under basic conditions .
  • Validation : Monitor reaction progress using HPLC with UV/Vis detection (λ = 254 nm) and confirm regiochemistry via NOESY NMR to distinguish axial vs. equatorial substituents .

Q. What analytical techniques are critical for structural elucidation of this polycyclic steroid-like compound?

  • Approach :

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., Q-TOF instruments, resolving power >30,000).
  • 2D NMR (COSY, HSQC, HMBC) to assign stereochemistry at chiral centers (e.g., coupling constants for axial/equatorial protons).
  • X-ray crystallography for absolute configuration determination, particularly for resolving ambiguities in fluorinated positions .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Strategies :

  • Use DMF or DMSO as co-solvents (≤1% v/v) for aqueous buffers.
  • Stabilize the carboxylic acid moiety via sodium salt formation (e.g., neutralization with NaOH) to prevent pH-dependent degradation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

Advanced Research Questions

Q. What in silico tools are suitable for predicting the metabolic pathways of this compound?

  • Workflow :

  • Use Meteor Nexus or ADMET Predictor to simulate Phase I/II metabolism, focusing on hydroxylation (C11, C17) and glucuronidation.
  • Validate predictions with in vitro hepatocyte assays (human or rat) and UPLC-QTRAP-MS/MS for metabolite identification.
  • Cross-reference with structurally related corticosteroids like fluticasone propionate, which undergoes hepatic sulfonation and ester hydrolysis .

Q. How can researchers investigate the compound’s interaction with glucocorticoid receptors (GRs)?

  • Experimental Design :

  • Docking studies (AutoDock Vina) to model binding affinity at the GR ligand-binding domain (LBD), focusing on hydrogen bonding with Arg611 and hydrophobic interactions with Phe623.
  • Luciferase reporter assays in HEK293 cells transfected with GR-responsive promoters (e.g., MMTV-luc) to quantify transcriptional activity.
  • Compare results with dexamethasone (positive control) and fluticasone derivatives to assess relative potency .

Q. What strategies mitigate off-target effects due to fluorinated substituents?

  • Approach :

  • Perform kinome-wide profiling (Eurofins KinaseProfiler™) to screen for kinase inhibition.
  • Use CRISPR-Cas9 -generated GR-knockout cell lines to isolate receptor-specific effects.
  • Evaluate fluorine’s electronegativity impact via comparative studies with non-fluorinated analogs (e.g., replacing F with H or CH3) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity of similar cyclopenta[a]phenanthrene derivatives?

  • Case Study : Fluticasone propionate (CAS 80474-45-9) shows varying anti-inflammatory IC50 values across studies (0.1–5 nM).
  • Resolution :

  • Standardize assay conditions (e.g., cell type, serum concentration, incubation time).
  • Validate purity (>98% by HPLC) and stereochemical integrity (via CD spectroscopy) to exclude batch-to-batch variability .

Methodological Resources

  • Spectral Libraries : NIST Chemistry WebBook for reference IR, MS, and NMR spectra of related steroids .
  • Synthesis Protocols : Thieme Chemistry protocols for regioselective fluorination and enzymatic hydroxylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid
Reactant of Route 2
(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.